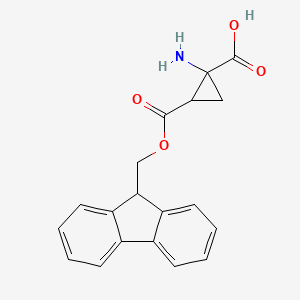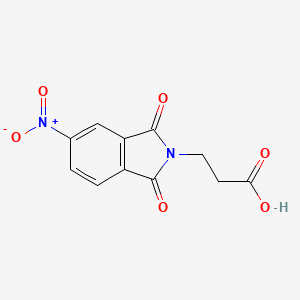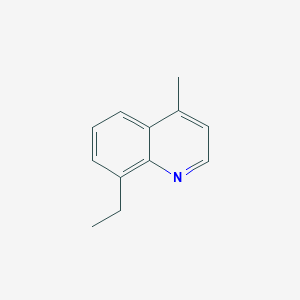
Fmoc-1-Aminocyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-1-Aminocyclopropane-1-carboxylic acid: is a derivative of 1-aminocyclopropanecarboxylic acid, which is a non-proteinogenic amino acid. This compound is widely used in peptide synthesis due to its ability to introduce conformational constraints into peptides, thereby enhancing their stability and biological activity .
准备方法
Synthetic Routes and Reaction Conditions
Alkylation of Glycine Equivalents: This method involves the alkylation of glycine equivalents with 1,2-electrophiles.
Intramolecular Cyclization: This approach uses γ-substituted amino acid derivatives to form the cyclopropane ring.
Alkene Cyclopropanation: This method involves the cyclopropanation of alkenes using diazo compounds, ylides, and carbene intermediates.
Industrial Production Methods: : The industrial production of Fmoc-1-Aminocyclopropane-1-carboxylic acid typically involves large-scale synthesis using the aforementioned methods, with optimization for yield and purity .
化学反应分析
Types of Reactions
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Strong nucleophiles like sodium hydride and potassium tert-butoxide are often employed.
Major Products: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various carboxylic acid derivatives, while reduction can produce amines and alcohols .
科学研究应用
Chemistry: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is extensively used in solid-phase peptide synthesis due to its ability to introduce conformational constraints into peptides .
Biology: : In biological research, this compound is used to study protein-protein interactions and enzyme mechanisms .
Medicine: : In medicinal chemistry, this compound is used to develop peptidomimetics and other therapeutic agents .
Industry: : The compound is also used in the agrochemical industry as a precursor for the synthesis of plant growth regulators .
作用机制
Molecular Targets and Pathways: : Fmoc-1-Aminocyclopropane-1-carboxylic acid exerts its effects by interacting with specific enzymes and proteins involved in peptide synthesis. The Fmoc group protects the amino group during peptide bond formation, allowing for the sequential addition of amino acids .
相似化合物的比较
Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor of the plant hormone ethylene.
Fmoc-GABA-OH: Used in peptide synthesis for introducing gamma-aminobutyric acid residues.
Fmoc-Ala-OH: Used for introducing alanine residues in peptides.
Uniqueness: : Fmoc-1-Aminocyclopropane-1-carboxylic acid is unique due to its ability to introduce conformational constraints into peptides, enhancing their stability and biological activity .
属性
分子式 |
C19H17NO4 |
|---|---|
分子量 |
323.3 g/mol |
IUPAC 名称 |
1-amino-2-(9H-fluoren-9-ylmethoxycarbonyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C19H17NO4/c20-19(18(22)23)9-16(19)17(21)24-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10,20H2,(H,22,23) |
InChI 键 |
UOOVYTTYBFNPLU-UHFFFAOYSA-N |
规范 SMILES |
C1C(C1(C(=O)O)N)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 5-chloro-](/img/structure/B8793511.png)






![2-Phenyldibenzo[f,h]quinoxaline](/img/structure/B8793574.png)




